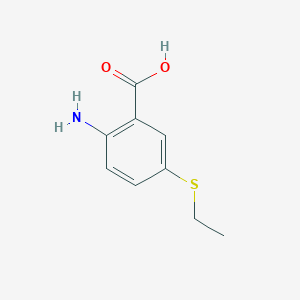

2-Amino-5-(ethylthio)benzoic Acid

Description

2-Amino-5-(ethylthio)benzoic acid is a benzoic acid derivative featuring an amino group at position 2 and an ethylthio (-S-C₂H₅) group at position 3. Its molecular formula is C₉H₁₁NO₂S, with a molar mass of 209.25 g/mol. This compound has been studied for its conformational stability, spectral properties (IR, Raman, NMR), and applications in synthesizing antimicrobial and antioxidant agents .

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

2-amino-5-ethylsulfanylbenzoic acid |

InChI |

InChI=1S/C9H11NO2S/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) |

InChI Key |

XOYBCLCZCBYLLX-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC(=C(C=C1)N)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis:

2-Amino-5-(ethylthio)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in numerous chemical transformations, making it valuable for developing new therapeutic agents. For instance, it has been explored as a precursor in synthesizing compounds that exhibit anti-inflammatory and analgesic properties.

2. Anticancer Research:

Recent studies have highlighted the compound's potential in cancer therapy. It has been incorporated into novel drug designs targeting anti-apoptotic Bcl-2 family proteins, which are overexpressed in many cancers. This approach aims to develop dual inhibitors that can effectively bind to Mcl-1 and Bfl-1 proteins, contributing to cancer cell apoptosis . The selective binding profile of derivatives of this compound indicates promising avenues for targeted cancer treatments.

3. Biological Activity:

Research indicates that derivatives of this compound can inhibit specific enzymes relevant to disease mechanisms. For example, certain derivatives have shown inhibitory effects on human cathepsin L, a cysteine protease implicated in various pathological conditions . This suggests that this compound may play a role in developing therapeutic agents for diseases involving proteolytic enzymes.

Organic Synthesis Applications

1. Versatile Intermediate:

The compound's functional groups allow it to undergo diverse chemical reactions, including acylation, alkylation, and cyclization. These reactions make it a versatile building block for synthesizing more complex molecules in organic chemistry.

2. Synthesis Methods:

Several synthetic routes have been developed for this compound, demonstrating its accessibility for research and industrial applications. Common methods include condensation reactions and functional group modifications that enhance yield and efficiency.

Case Study 1: Anticancer Inhibition

In a recent study focusing on the development of dual inhibitors targeting Mcl-1 and Bfl-1 proteins, derivatives of this compound were synthesized and evaluated for their binding affinity and selectivity. The results indicated that these compounds exhibited equipotent binding capabilities with significant selectivity over other similar proteins, marking a potential breakthrough in cancer therapeutics .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of this compound on human leukocyte elastase. The results demonstrated that specific derivatives could effectively inhibit the enzyme's activity, suggesting possible applications in treating inflammatory diseases where elastase plays a critical role .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Spectral and Structural Analysis

- NMR Shifts: The ethylthio group in this compound causes downfield shifts in ¹H NMR (δ ~2.5–3.0 ppm for -SCH₂), distinct from sulfonyl analogues (δ ~3.3 ppm for -SO₂CH₃) .

- IR Stretches : Thioether C-S vibrations appear at ~700 cm⁻¹, whereas sulfonyl S=O stretches are observed at ~1150–1300 cm⁻¹ .

Preparation Methods

Starting Materials and Reaction Conditions

The synthesis typically begins with 2-nitro-5-chlorobenzoic acid as the starting material. In an alkaline aqueous solution, the chlorine atom at position 5 undergoes nucleophilic displacement by an ethylthio group. Sodium ethyl mercaptide (NaSEt) or ethyl thiol in the presence of a base serves as the sulfur source. The reaction proceeds at temperatures between 60–90°C for 2–6 hours, with NaOH concentrations ranging from 0.1–10 mol/L to maintain alkalinity.

Following substitution, the intermediate 2-nitro-5-(ethylthio)benzoic acid undergoes reduction. Sodium sulfide (Na₂S) is the preferred reducing agent due to its compatibility with aqueous media, operating at 90–110°C for 1–8 hours. This step reduces the nitro group to an amino group while preserving the ethylthio substituent.

Mechanistic Insights

-

Nucleophilic Substitution : The reaction follows an SNAr (aromatic nucleophilic substitution) mechanism, where the electron-withdrawing nitro group activates the benzene ring for attack by the ethylthiolate anion.

-

Nitro Reduction : Sodium sulfide acts as a two-electron reductant, converting the nitro group (–NO₂) to an amine (–NH₂) via a nitroso (–NO) and hydroxylamine (–NHOH) intermediate.

Yield and Optimization

-

Molar Ratios : A 1:1–4 molar ratio of 2-nitro-5-chlorobenzoic acid to sulfur reagent ensures complete substitution. Excess reagent minimizes byproducts like disulfides.

-

pH Control : Post-reduction acidification to pH 4–5 precipitates the product, yielding 70–85% pure 2-amino-5-(ethylthio)benzoic acid.

One-Pot Synthesis in Aqueous Media

Recent advancements have consolidated the substitution and reduction steps into a single reaction vessel, enhancing efficiency and reducing purification steps.

Procedure Overview

Advantages Over Multi-Step Methods

Challenges and Solutions

-

Byproduct Formation : Residual chloride ions may inhibit reduction. Adding excess Na₂S (1:1–5 molar ratio to starting material) mitigates this issue.

-

pH Sensitivity : Maintaining alkalinity during substitution is critical; pH drops during reduction are counteracted by the basicity of Na₂S.

Alternative Synthetic Routes

Halogen Variation: Bromine as a Leaving Group

Replacing chlorine with bromine in the starting material (e.g., 2-nitro-5-bromobenzoic acid) accelerates substitution due to bromine’s superior leaving group ability. However, this increases material costs and offers no significant yield advantage.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) under hydrogen gas reduces the nitro group in 2-nitro-5-(ethylthio)benzoic acid. While effective, this method requires anhydrous conditions and organic solvents (e.g., ethanol), complicating purification.

| Method | Reducing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Na₂S (one-pot) | Sodium sulfide | Water | 85–88 | 95 |

| Pd/C + H₂ | Hydrogen | Ethanol | 78–82 | 90 |

| Fe/HCl | Iron powder | HCl/Water | 65–70 | 85 |

Critical Analysis of Reaction Parameters

Temperature Effects

-

Substitution : Reactions below 60°C result in incomplete substitution (<50% conversion), while temperatures above 90°C promote hydrolysis of the ethylthio group.

-

Reduction : Na₂S-mediated reductions require >90°C for full nitro-to-amine conversion; lower temperatures stall at the hydroxylamine stage.

Solvent Systems

Aqueous NaOH is optimal for substitution, but mixed solvents (e.g., water/DMF) have been explored for poorly soluble intermediates. These systems, however, complicate Na₂S compatibility and are rarely used.

Green Chemistry Considerations

The one-pot aqueous method aligns with green chemistry principles by minimizing organic waste. Sodium sulfide is non-toxic compared to traditional reducing agents like tin(II) chloride.

Industrial-Scale Adaptations

Continuous Flow Reactors

Pilot studies demonstrate that continuous flow systems reduce reaction times by 40% (to 2.5 hours for substitution and 4 hours for reduction) while maintaining yields of 82–85%.

Byproduct Management

-

Disulfides : Formed via oxidation of excess ethyl mercaptan. Adding antioxidants like ascorbic acid suppresses this side reaction.

-

Inorganic Salts : Filtration and water washes remove Na₂S and NaCl byproducts efficiently.

Emerging Methodologies

Enzymatic Reduction

Preliminary research explores nitroreductase enzymes for biocatalytic reduction. While environmentally friendly, current yields remain low (30–40%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50% (e.g., 2 hours for substitution), but scalability and equipment costs limit industrial adoption.

Comparative Evaluation of Methods

| Criteria | One-Pot Na₂S | Catalytic H₂ | Fe/HCl |

|---|---|---|---|

| Cost | Low | High | Moderate |

| Environmental Impact | Low | Moderate | High |

| Scalability | High | Moderate | Low |

| Purity | 95% | 90% | 85% |

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-5-(ethylthio)benzoic Acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling ethylthio groups to the benzoic acid backbone via nucleophilic substitution or thiol-ene reactions. For purity optimization:

-

Use HPLC or solid-phase extraction (SPE) to remove unreacted precursors .

-

Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

-

Recrystallize the product using ethanol/water mixtures to enhance crystallinity.

- Data Table :

| Synthesis Method | Yield (%) | Purity (HPLC) | Key Impurities |

|---|---|---|---|

| Thiol-alkylation | 68 | 95% | Unreacted thiol |

| Nucleophilic Substitution | 55 | 89% | Sulfur byproducts |

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals at δ 2.5–3.0 ppm (ethylthio -SCH₂CH₃) and δ 6.5–7.5 ppm (aromatic protons) .

- IR : Confirm the carboxylic acid group via a broad O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 211 (C₉H₁₁NO₂S) with fragmentation patterns matching the ethylthio group.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data for this compound?

- Methodological Answer :

-

Perform density functional theory (DFT) calculations to simulate NMR/IR spectra and compare with experimental results. Discrepancies may arise from solvent effects or protonation states .

-

Use software like Gaussian or ORCA to model molecular conformations, especially the orientation of the ethylthio group relative to the aromatic ring .

- Data Table :

| Parameter | Experimental (¹H NMR) | DFT-Predicted (Gas Phase) | Deviation |

|---|---|---|---|

| -SCH₂CH₃ | δ 2.8 ppm | δ 2.7 ppm | 0.1 ppm |

| Aromatic H | δ 7.2 ppm | δ 7.3 ppm | 0.1 ppm |

Q. What strategies are effective in mitigating sulfur-related side reactions during functionalization of this compound?

- Methodological Answer :

- Protect the ethylthio group with trityl chloride before introducing reactive groups (e.g., amides) to prevent oxidation or disulfide formation .

- Use flow chemistry to minimize exposure to oxygen and moisture, reducing sulfur byproduct formation .

Q. How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Employ AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) to identify feasible routes for introducing substituents like halogens or heterocycles .

- Prioritize modifications at the 5-position (ethylthio group) due to its steric and electronic influence on reactivity .

Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 204–209°C vs. 195–200°C)?

- Methodological Answer :

-

Variations arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic forms .

-

Standardize recrystallization solvents (e.g., DMF vs. ethanol) to ensure consistent crystal packing .

- Data Table :

| Crystallization Solvent | Melting Point (°C) | Polymorph Identified |

|---|---|---|

| Ethanol | 204–209 | Form α |

| DMF | 195–200 | Form β |

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.